Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
NUDIKAULINE Perchlorate(cas 99815-83-5) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid, from plants of the Ranunculaceae family Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
Nudicauline
CAS No.: 99815-83-5
VCID: VC20746244
Molecular Formula: C38H50N2O11
Molecular Weight: 710.8 g/mol
Purity: 96% (TLC, mass-spectrometry)
* For research use only. Not for human or veterinary use.

Description |
Nudicauline is a complex alkaloid compound primarily derived from various species of the Delphinium genus, commonly known as larkspurs. Its systematic name is [(1S,4S,5R,6S,8R,9S,13S,16S,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate. This compound has garnered attention due to its potential pharmacological properties and its role in traditional medicine. Pharmacological EffectsResearch indicates that nudicauline exhibits significant activity at nicotinic acetylcholine receptors (nAChRs). It has been shown to possess potent binding affinities comparable to other well-known ligands like methyllycaconitine (MLA). Table 2: Binding Affinities of Selected Alkaloids
Studies have demonstrated that nudicauline can modulate pain responses effectively in animal models, suggesting its potential use as an analgesic agent. Mechanism of ActionNudicauline's analgesic effects are believed to be mediated through its interaction with nAChRs in the central nervous system, influencing neurotransmitter release and pain perception pathways. Recent StudiesRecent investigations have focused on the multi-target networks of nudicauline and its neuroprotective properties:
Historical ContextNudicauline was first isolated from Delphinium species and has since been studied for its unique structural characteristics and bioactivity . |
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CAS No. | 99815-83-5 | ||||||||
Product Name | Nudicauline | ||||||||
Molecular Formula | C38H50N2O11 | ||||||||
Molecular Weight | 710.8 g/mol | ||||||||
IUPAC Name | [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate | ||||||||
Standard InChI | InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1 | ||||||||
Standard InChIKey | IPWQJEONCUFCOR-SMGABUFOSA-N | ||||||||
Isomeric SMILES | CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C | ||||||||
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | ||||||||
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | ||||||||
Purity | 96% (TLC, mass-spectrometry) | ||||||||
Synonyms | O14-Demethylmethyllycaconitine 14-acetate, perchlorate | ||||||||
Reference | - Kulanthaivel et al., Heterocycles (1985). 23:2515 | ||||||||
PubChem Compound | 167995891 | ||||||||
Last Modified | Feb 18 2024 |
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